4-[(Carboxymethyl)amino]benzoic acid 4-[(Carboxymethyl)amino]benzoic acid
Brand Name: Vulcanchem
CAS No.: 5698-54-4
VCID: VC21336182
InChI: InChI=1S/C9H9NO4/c11-8(12)5-10-7-3-1-6(2-4-7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14)
SMILES: C1=CC(=CC=C1C(=O)O)NCC(=O)O
Molecular Formula: C9H9NO4
Molecular Weight: 195.17 g/mol

4-[(Carboxymethyl)amino]benzoic acid

CAS No.: 5698-54-4

Cat. No.: VC21336182

Molecular Formula: C9H9NO4

Molecular Weight: 195.17 g/mol

* For research use only. Not for human or veterinary use.

4-[(Carboxymethyl)amino]benzoic acid - 5698-54-4

Specification

CAS No. 5698-54-4
Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
IUPAC Name 4-(carboxymethylamino)benzoic acid
Standard InChI InChI=1S/C9H9NO4/c11-8(12)5-10-7-3-1-6(2-4-7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14)
Standard InChI Key YJEYSNOXMPDLJC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)O)NCC(=O)O
Canonical SMILES C1=CC(=CC=C1C(=O)O)NCC(=O)O

Introduction

Structural Information and Chemical Identity

4-[(Carboxymethyl)amino]benzoic acid, also known as N-(p-Carboxyphenyl)glycine, is an organic compound with a para-substituted benzoic acid structure featuring a carboxymethylamino group at the 4-position. This distinctive arrangement of functional groups contributes to its versatile chemical behavior and biological activities.

Basic Chemical Identity

The compound possesses the following identifiers:

ParameterValue
Molecular FormulaC9H9NO4
CAS Registry Number5698-54-4
PubChem CID225483
Molecular Weight195.17 g/mol
IUPAC Name4-(carboxymethylamino)benzoic acid
European Community Number825-255-2

The structure contains two carboxylic acid groups—one attached directly to the benzene ring and another connected via a methylamino linkage—providing sites for various chemical interactions .

Structural Representations

The compound is represented through several notations:

Notation TypeRepresentation
SMILESC1=CC(=CC=C1C(=O)O)NCC(=O)O
InChIInChI=1S/C9H9NO4/c11-8(12)5-10-7-3-1-6(2-4-7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14)
InChIKeyYJEYSNOXMPDLJC-UHFFFAOYSA-N

These structural representations enable computational analysis and database searching of the compound .

Physical Properties

The physical characteristics of 4-[(Carboxymethyl)amino]benzoic acid include:

PropertyValueMethod
Hydrogen Bond Donor Count3Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count5Computed by Cactvs 3.4.8.18
Rotatable Bond Count4Computed by Cactvs 3.4.8.18
Exact Mass195.05315777 DaComputed by PubChem 2.2
XLogP30.1Computed by XLogP3 3.0

These properties suggest moderate water solubility and potential for hydrogen bonding, which influences its interaction with biological systems .

Analytical Characterization

Spectroscopic Properties

4-[(Carboxymethyl)amino]benzoic acid can be characterized through various spectroscopic techniques:

Mass Spectrometry

The compound exhibits distinct mass spectrometric properties that aid in its identification and analysis:

Adductm/zPredicted CCS (Ų)
[M+H]+196.06044140.3
[M+Na]+218.04238149.7
[M+NH4]+213.08698146.1
[M+K]+234.01632146.4
[M-H]-194.04588139.8
[M+Na-2H]-216.02783144.4
[M]+195.05261141.0
[M]-195.05371141.0

This collision cross-section data facilitates the compound's identification in complex mixtures using ion mobility mass spectrometry .

Synthesis and Preparation

Alternative Preparation Methods

A patent describing preparation methods for 4-aminobenzoic acid and its derivatives outlines a method that could potentially be adapted:

"The method comprises the steps of firstly reacting 1, 4-phthalic acid monomethyl ester with ammonia to generate a monoamide compound, and then converting the compound..."

This strategy avoids nitration and reduction reactions, eliminating waste acid pollution and polynitrobenzene explosion risks, making it potentially more environmentally friendly .

Derivatives and Related Compounds

Hydrochloride Form

The hydrochloride salt of 4-[(Carboxymethyl)amino]benzoic acid is a significant derivative:

ParameterValue
Name4-((carboxymethyl)amino)benzoic acid hydrochloride
CAS Number2109874-13-5
MDLMFCD32062599
FormulaC9H10ClNO4
Molecular Weight231.63 g/mol

This salt form may exhibit different solubility and stability characteristics compared to the free acid .

Relationship to 4-Aminobenzoic Acid

4-[(Carboxymethyl)amino]benzoic acid can be considered a derivative of 4-aminobenzoic acid (PABA), which has been studied extensively for its biological activities. The modification involves the addition of a carboxymethyl group to the amino functionality of PABA .

Structural Comparison with PABA

CompoundMolecular FormulaMolecular WeightKey Functional Groups
4-[(Carboxymethyl)amino]benzoic acidC9H9NO4195.17 g/molCarboxymethylamino, carboxyl
4-Aminobenzoic acid (PABA)C7H7NO2137.14 g/molAmino, carboxyl

This structural modification significantly alters the chemical and biological properties of the compound .

Biological Activities and Applications

Building Block for Synthesis

The compound serves as a foundational material for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it versatile for creating derivatives with tailored properties .

Comparative Analysis with Similar Compounds

N-Functionalized Derivatives of PABA

The carboxymethyl group in 4-[(Carboxymethyl)amino]benzoic acid represents a specific type of N-functionalization. Other N-functionalized derivatives of 4-aminobenzoic acid include:

CompoundKey FeaturesPotential Applications
4-[(Carboxymethyl)(methyl)amino]benzoic acidAdditional methyl group on the amino nitrogenEnhanced lipophilicity, potential pharmacological applications
4-[(2-Carboxyethyl)amino]benzoic acidLonger carbon chain between amino group and carboxylDifferent spatial arrangement affecting biological activity
N-CarboxymethylcadaverineDerived from lysine metabolismMicrobial metabolite

These structural variations can significantly impact the compound's biological activity profile .

Analytical Methods for Detection

Various analytical techniques can be employed for the detection and quantification of 4-[(Carboxymethyl)amino]benzoic acid:

Chromatographic Methods

High-performance liquid chromatography (HPLC) is likely effective for separation and quantification of this compound. Suggested conditions based on similar compounds:

  • C18 column

  • Mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid

  • UV detection at 254 nm

Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy can provide structural confirmation:

  • 1H-NMR would show characteristic signals for aromatic protons, methylene protons, and exchangeable protons from carboxyl and amino groups

  • 13C-NMR would confirm the presence of carboxyl carbons (δ 170-175 ppm) and aromatic carbons

Current Research and Future Perspectives

Research on 4-[(Carboxymethyl)amino]benzoic acid is evolving, with potential applications in:

Medicinal Chemistry

The unique structural features of this compound make it a promising scaffold for developing new pharmaceutical agents, particularly those targeting antimicrobial and antimycobacterial applications.

Materials Science

The compound's ability to form hydrogen bonds and participate in various reactions suggests potential applications in polymer chemistry and materials science.

Bioanalytical Chemistry

As a functionalized benzoic acid derivative, this compound might serve as a building block for developing chemical probes and analytical reagents.

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